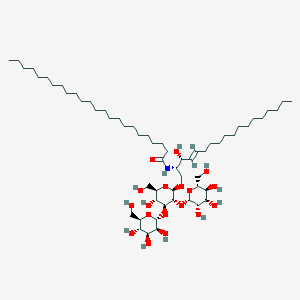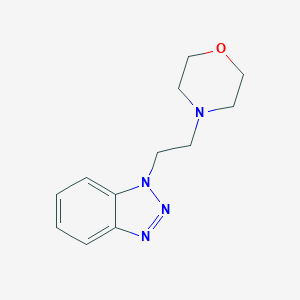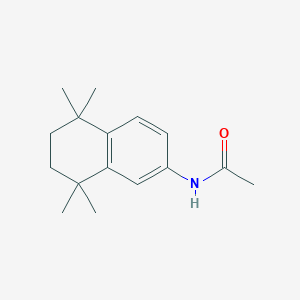![molecular formula C10H13N3O B144971 1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one CAS No. 138768-68-0](/img/structure/B144971.png)
1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dihydropyrido[3,4-b]pyrazin-4(1H)-one or MDPPO.
Applications De Recherche Scientifique
MDPPO has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. MDPPO has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of MDPPO is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. MDPPO has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
MDPPO has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. MDPPO has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, MDPPO has been found to exhibit antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MDPPO is its broad-spectrum antimicrobial and antifungal activity. This makes it a potential candidate for the development of new antimicrobial and antifungal agents. However, one of the limitations of MDPPO is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on MDPPO. One potential area of research is the development of new antimicrobial and antifungal agents based on the structure of MDPPO. Another potential area of research is the development of MDPPO-based fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of MDPPO and its potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, 1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MDPPO in various applications.
Méthodes De Synthèse
The synthesis of MDPPO involves the reaction of 2-amino-4-methylpyridine with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Propriétés
IUPAC Name |
1-(1-methyl-2,3-dihydropyrido[3,4-b]pyrazin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-8(14)13-6-5-12(2)9-3-4-11-7-10(9)13/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYBLUMAPSMCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C2=C1C=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577594 |
Source


|
| Record name | 1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethanone | |
CAS RN |
138768-68-0 |
Source


|
| Record name | 1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)



![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)






